molecular formula C13H20N2O B4833737 N-(sec-butyl)-N'-(1-phenylethyl)urea

N-(sec-butyl)-N'-(1-phenylethyl)urea

Cat. No. B4833737
M. Wt: 220.31 g/mol
InChI Key: IHVHLHIGUVSVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N'-(1-phenylethyl)urea, commonly known as SBEU, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. SBEU is a urea-based compound that has been found to exhibit a range of biological activities, making it a promising candidate for various scientific studies.

Mechanism of Action

The mechanism of action of SBEU is not fully understood. However, it has been suggested that SBEU may interact with specific enzymes and proteins, leading to the inhibition of their activity. This inhibition may be responsible for the observed biological effects of SBEU.
Biochemical and Physiological Effects:
SBEU has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Additionally, SBEU has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of SBEU is its ability to inhibit the activity of specific enzymes, making it a potential candidate for drug discovery research. Additionally, SBEU has been found to exhibit a range of biological activities, making it a versatile research tool. However, one limitation of SBEU is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving SBEU. One potential area of research is the development of SBEU-based drugs for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of SBEU and its potential use as a research tool. Finally, research is needed to determine the potential toxicity of SBEU and its safety for use in humans.

Scientific Research Applications

SBEU has been used in various scientific studies as a research tool. It has been found to exhibit inhibitory effects on certain enzymes, making it a potential candidate for drug discovery research. Additionally, SBEU has been used in studies related to cancer cell growth inhibition and as a potential treatment for Alzheimer's disease.

properties

IUPAC Name

1-butan-2-yl-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-10(2)14-13(16)15-11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVHLHIGUVSVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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